6-[(4-Formyl-10-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8-oxo-1,2,3,4a,5,6,7,8a,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxane-2-carboxylic acid
6-[(4-Formyl-10-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8-oxo-1,2,3,4a,5,6,7,8a,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxane-2-carboxylic acid
Brand Name:
Vulcanchem
CAS No.:
142628-19-1
VCID:
VC0232888
InChI:
InChI=1S/C47H72O19/c1-19-29(52)31(54)33(56)40(61-19)64-36-35(58)37(39(59)60)65-42(38(36)66-41-34(57)32(55)30(53)24(17-48)62-41)63-28-11-12-44(4)25(45(28,5)18-49)10-13-46(6)26(44)9-8-22-21-15-43(2,3)27(51)14-20(21)23(50)16-47(22,46)7/h8,18-21,24-38,40-42,48,51-58H,9-17H2,1-7H3,(H,59,60)
SMILES:
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC4CCC5(C(C4(C)C=O)CCC6(C5CC=C7C6(CC(=O)C8C7CC(C(C8)O)(C)C)C)C)C)C(=O)O)O)O)O)O
Molecular Formula:
C19H31N3O6
Molecular Weight:
941.1 g/mol
6-[(4-Formyl-10-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8-oxo-1,2,3,4a,5,6,7,8a,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxane-2-carboxylic acid
CAS No.: 142628-19-1
Main Products
VCID: VC0232888
Molecular Formula: C19H31N3O6
Molecular Weight: 941.1 g/mol
CAS No. | 142628-19-1 |
---|---|
Product Name | 6-[(4-Formyl-10-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8-oxo-1,2,3,4a,5,6,7,8a,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxane-2-carboxylic acid |
Molecular Formula | C19H31N3O6 |
Molecular Weight | 941.1 g/mol |
IUPAC Name | 6-[(4-formyl-10-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8-oxo-1,2,3,4a,5,6,7,8a,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxane-2-carboxylic acid |
Standard InChI | InChI=1S/C47H72O19/c1-19-29(52)31(54)33(56)40(61-19)64-36-35(58)37(39(59)60)65-42(38(36)66-41-34(57)32(55)30(53)24(17-48)62-41)63-28-11-12-44(4)25(45(28,5)18-49)10-13-46(6)26(44)9-8-22-21-15-43(2,3)27(51)14-20(21)23(50)16-47(22,46)7/h8,18-21,24-38,40-42,48,51-58H,9-17H2,1-7H3,(H,59,60) |
Standard InChIKey | RJMAQKQCAFVGQF-UHFFFAOYSA-N |
SMILES | CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC4CCC5(C(C4(C)C=O)CCC6(C5CC=C7C6(CC(=O)C8C7CC(C(C8)O)(C)C)C)C)C)C(=O)O)O)O)O)O |
Canonical SMILES | CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC4CCC5(C(C4(C)C=O)CCC6(C5CC=C7C6(CC(=O)C8C7CC(C(C8)O)(C)C)C)C)C)C(=O)O)O)O)O)O |
Synonyms | 3-O-(beta-D-galactopyranosyl-(1-2)-(alpha-L-rhamnopyranosyl-(1-4))-beta-D-glucopyranosyl)melandrigenin melandrioside A |
PubChem Compound | 196914 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume